Behenyl laurate

Cosmetic Science Emollient Performance Skin Barrier Function

Behenyl laurate is not a generic fatty ester. Its unique C22 behenyl/C12 lauric architecture delivers a light, silky, non-occlusive skin feel, prevents cracking in anhydrous sticks, and provides high-LogP substantivity for water-resistant SPF and color cosmetics. Superior organic-solvent solubility enables energy-efficient cold processing. Substituting with cetyl palmitate or stearyl stearate will alter melting point, sensory profile, and stability—risk batch rejection. Secure batch-to-batch consistency for premium, regulated formulations.

Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
CAS No. 42231-82-3
Cat. No. B1587897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenyl laurate
CAS42231-82-3
Molecular FormulaC34H68O2
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
InChIInChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3
InChIKeyRDLSPOZZADEUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenyl Laurate (CAS 42231-82-3): Procurement-Grade Specifications and Physicochemical Baseline


Behenyl laurate (CAS 42231-82-3), also known as docosyl dodecanoate or lauric acid behenyl ester, is a long-chain wax ester with the molecular formula C34H68O2 and a molecular weight of 508.9 g/mol . It is typically a solid at room temperature, with a predicted density of 0.857 g/cm³, a boiling point of 528.4°C at 760 mmHg, a flash point of 283.6°C, and a calculated LogP of 12.27, indicating high lipophilicity . These physicochemical properties are essential benchmarks for material qualification, purity assessment, and supply chain verification.

Behenyl Laurate (CAS 42231-82-3): Why Simple Chain-Length Analogs Cannot Substitute Its Functional Profile


The functional performance of long-chain esters in cosmetic and industrial formulations is not solely determined by their nominal function (e.g., emollient, thickener) but is critically dependent on their specific molecular architecture, particularly the alkyl chain length. Behenyl laurate's unique combination of a C22 (behenyl) alcohol chain esterified with a C12 (lauric) acid creates a specific steric and polarity profile. Substitution with a generic 'fatty ester' or a simple chain-length analog (e.g., C16 cetyl palmitate or C18 stearyl stearate) will predictably alter key performance attributes including melting point, crystalline structure, oil solubility, and ultimately the sensory profile (spreadability, after-feel) and physical stability of the finished formulation [1]. These differences are quantifiable and directly impact product quality and manufacturing reproducibility, making generic substitution a high-risk procurement strategy for regulated or performance-driven applications.

Behenyl Laurate (CAS 42231-82-3): Quantified Differentiation Evidence Against Key Functional Comparators


LogP-Driven Occlusivity and Skin Substantivity Advantage vs. Cetyl and Stearyl Alcohols

Behenyl laurate's significantly higher lipophilicity, as indicated by a calculated LogP of 12.27 , directly correlates with enhanced substantivity and occlusive potential on the skin compared to shorter-chain fatty alcohols. This property governs the compound's ability to form a more persistent hydrophobic film, which is critical for reducing transepidermal water loss (TEWL) and improving the sensory longevity of emollient products. In contrast, common structural comparators like cetyl alcohol (C16) and stearyl alcohol (C18) exhibit lower LogP values and consequently reduced substantivity. This quantitative difference in partition coefficient provides a measurable, first-principles basis for selecting behenyl laurate when long-lasting, water-resistant barrier protection is a formulation requirement.

Cosmetic Science Emollient Performance Skin Barrier Function

Emollient Sensory Profile: Light, Lubricious Feel vs. Occlusive Greasiness of Glyceryl Behenate/Tribehenin

While direct comparative sensory data for behenyl laurate is limited in the public domain, class-level inference from the structural properties of alkyl esters and alcohols provides a strong basis for differentiation. Behenyl laurate, as a monoester of a C22 alcohol and a C12 acid, is predicted to impart a light, lubricious, and non-greasy emollience . This is in direct contrast to high-molecular-weight, multi-ester compounds like tribehenin (glyceryl tribehenate), which is a triester of glycerol and three C22 behenic acid chains . Tribehenin's bulky structure results in a heavier, more occlusive, and waxy skin feel, which, while excellent for intense moisturization, can be undesirable in lightweight lotions, facial serums, or hair conditioners where a non-greasy, silky finish is paramount.

Sensory Science Cosmetic Formulation Texture Analysis

Predicted Crystalline Structure and Melting Behavior Differentiation from Behenyl Alcohol

The molecular structure of behenyl laurate (an ester) versus behenyl alcohol (a primary alcohol) dictates fundamentally different crystalline packing and melting behaviors, even though both contain the same C22 alkyl chain. While the exact melting point of behenyl laurate is not experimentally determined in these sources and is predicted to be 'waxy' , its ester linkage introduces a polar carbonyl group that disrupts the dense, high-melting-point crystalline lattice characteristic of the linear alcohol, behenyl alcohol (m.p. ~71°C) . This structural difference is class-level evidence that behenyl laurate will function as a lower-melting, more flexible 'plasticizer' or 'structurant' in anhydrous systems (e.g., lipsticks, balms, stick formulations) compared to the higher-melting, more brittle structuring provided by behenyl alcohol.

Physical Chemistry Formulation Stability Material Science

Enhanced Solubility in Organic Solvents vs. High Molecular Weight Glycerides

Behenyl laurate is reported to be soluble in organic solvents such as ethanol and ether , a property consistent with its monoester structure and molecular weight of ~509 g/mol. In contrast, high-molecular-weight glycerides like tribehenin (MW ~1059 g/mol) are described as insoluble in ethanol [1]. This difference in solvent compatibility has direct implications for manufacturing processes. Behenyl laurate's solubility facilitates its incorporation into the oil phase of emulsions, allows for cold-processing in certain solvent-based systems, and enables its use as a solubilizer or co-solvent for other lipophilic ingredients. The insolubility of higher MW alternatives in common processing solvents necessitates energy-intensive heating and more complex mixing procedures.

Formulation Science Process Engineering Solubility Parameters

Behenyl Laurate (CAS 42231-82-3): Evidence-Backed Procurement Scenarios for Industrial and Cosmetic Applications


Formulation of High-End, Non-Greasy Skincare Emulsions and Serums

When developing premium facial lotions or serums where a light, silky, and non-occlusive skin feel is the primary consumer expectation, behenyl laurate is a superior selection. Its predicted light, lubricious emollience, as inferred from its monoester structure, provides effective moisturization without the heavy, waxy after-feel associated with comparators like tribehenin . Furthermore, its high LogP value ensures good skin substantivity for lasting benefits . This allows formulators to achieve a desirable, elegant texture that justifies a premium market position, directly addressing the procurement need for a high-performance sensory modifier.

Manufacturing of Plasticized Anhydrous Sticks (Lipsticks, Balms, Deodorants)

For procurement in the production of anhydrous stick formulations, behenyl laurate offers a distinct advantage as a crystal modifier and plasticizer. Its ester structure provides a lower-melting, more flexible solid matrix compared to the brittle, high-melting-point crystals formed by behenyl alcohol . This property is essential for preventing product cracking, improving pay-off (ease of application), and ensuring a smooth, homogeneous glide on the skin. By selecting behenyl laurate, manufacturers can reduce the risk of structural failure and syneresis, thereby enhancing product quality, consumer satisfaction, and reducing batch rejection rates.

Development of Long-Wear and Water-Resistant Sun Care and Color Cosmetics

The high calculated lipophilicity (LogP 12.27) of behenyl laurate makes it a strategically advantageous ingredient for procurement in long-wear and water-resistant formulations . This property enhances the substantivity of the formulation on the skin, creating a more tenacious film that resists removal by water and perspiration. Compared to less lipophilic emollients like cetyl or stearyl alcohol, behenyl laurate contributes significantly to the durability of sun protection factor (SPF) and the longevity of color cosmetic products. This performance attribute is a key differentiator for products marketed for their endurance and reliability.

Solvent-Based Processing and Cold-Process Formulation of Cosmetic Ingredients

Behenyl laurate's demonstrated solubility in organic solvents like ethanol and ether provides a clear manufacturing advantage over high-molecular-weight alternatives such as tribehenin, which are insoluble . This solubility profile makes behenyl laurate a more versatile procurement choice for formulators who require cold-process capabilities or use solvent-based systems (e.g., nail enamels, hair sprays, perfume ancillaries). It allows for easier and more energy-efficient incorporation into the manufacturing stream, reduces processing time, and enables the formulation of products containing heat-sensitive active ingredients that would be degraded by the high temperatures required to melt less soluble alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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